![molecular formula C16H18N2O3S B2759456 3-((1R,5S)-3-(甲磺酰基)-8-氮杂双环[3.2.1]辛烷-8-甲酰基)苯甲腈 CAS No. 1706333-58-5](/img/structure/B2759456.png)

3-((1R,5S)-3-(甲磺酰基)-8-氮杂双环[3.2.1]辛烷-8-甲酰基)苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

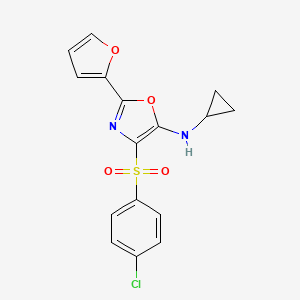

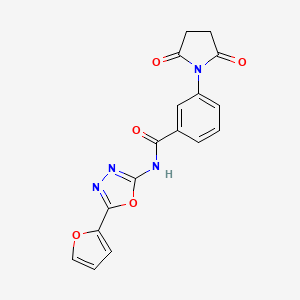

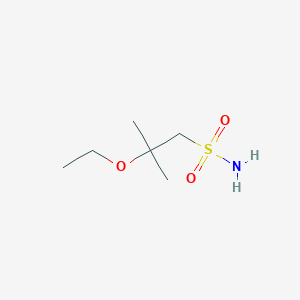

3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile, also known as MSOB, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. MSOB is a member of the class of compounds known as β-lactams, which are known for their antibacterial properties. In recent years, research has focused on the potential of MSOB as a treatment for a range of diseases and conditions.

科学研究应用

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for the family of tropane alkaloids . These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on stereoselectively constructing this fundamental structure. While many approaches involve enantioselective construction of an acyclic starting material, some methodologies achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes using achiral tropinone derivatives .

Asymmetric Cycloadditions

Recent advancements include the first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . This innovative approach, utilizing a rhodium(II) complex/chiral Lewis acid binary system, yields optically active 8-oxabicyclo[3.2.1]octanes with high diastereoselectivity .

N-Hydroxy Acetylation and Cleavage

The major product, 2-aza-bicyclo[3.2.1]octane , is obtained via a 6-endo-type reaction, while the minor product, 2-azabicyclo[3.3.0]octane , is obtained via a 5-endo-type reaction. N-hydroxy acetylation followed by treatment with SmI2 leads to the cleavage of the N–O bond, resulting in amide methylation and the formation of compound 82 .

属性

IUPAC Name |

3-(3-methylsulfonyl-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-22(20,21)15-8-13-5-6-14(9-15)18(13)16(19)12-4-2-3-11(7-12)10-17/h2-4,7,13-15H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPUVAFSNDKQSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[N-(2-carboxyethyl)-2-methoxy-5-nitroanilino]propanoic acid](/img/structure/B2759375.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-methyl-5-nitrobenzamide](/img/structure/B2759390.png)

![3-(3,4-Dichlorophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2759391.png)

![2-(benzylthio)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2759396.png)